molecular formula C17H19N7O2 B2916960 (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 2034576-22-0

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Número de catálogo: B2916960
Número CAS: 2034576-22-0
Peso molecular: 353.386
Clave InChI: OLGWUYGDVHZZQD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound "(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone" is a heterocyclic molecule featuring a triazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 5. The triazolo-pyrimidine moiety is linked to a piperidinyl group via a methanone bridge, with a pyridazin-3-yloxy substituent at the piperidine’s 3-position.

Propiedades

IUPAC Name

(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O2/c1-11-9-12(2)24-17(19-11)20-15(22-24)16(25)23-8-4-5-13(10-23)26-14-6-3-7-18-21-14/h3,6-7,9,13H,4-5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGWUYGDVHZZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCCC(C3)OC4=NN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone represents a novel class of heterocyclic compounds with potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features a triazolo-pyrimidine moiety linked to a pyridazinyl-piperidine unit. The molecular formula is C15H18N6OC_{15}H_{18}N_{6}O, and it has a molecular weight of approximately 306.35 g/mol. The compound is characterized by the following structural components:

  • Triazolo[1,5-a]pyrimidine : Known for its versatility in drug design.
  • Pyridazin-3-yloxy : Imparts specific biological interactions.
  • Piperidin-1-yl : Enhances solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the triazolo-pyrimidine core through cyclization reactions.
  • Coupling with the pyridazine derivative , often utilizing coupling agents to facilitate the reaction.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various strains of bacteria and fungi. A study highlighted that certain triazolo-pyrimidine derivatives demonstrated potent antifungal activity against Rhizoctonia solani, with IC50 values indicating strong efficacy in vitro .

Anti-inflammatory Properties

The compound's structural motifs suggest potential anti-inflammatory effects. Related studies have reported that triazolo-pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For example, some derivatives showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Anticancer Potential

Triazolo-pyrimidines have also been investigated for their anticancer properties. A review noted that these compounds could inhibit various cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies of similar compounds indicate that modifications on the triazolo-pyrimidine ring significantly influence biological activity:

  • Substituents on the pyrimidine ring : Alkyl and aryl groups can enhance potency.
  • Positioning of functional groups : The placement of electron-donating or withdrawing groups affects the interaction with biological targets.

Case Studies

  • Case Study on Antifungal Activity :
    • A series of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives were synthesized and tested against Rhizoctonia solani. Results showed that specific modifications led to enhanced fungicidal activity.
  • Case Study on Anti-inflammatory Effects :
    • In vivo studies demonstrated that certain triazolo-pyrimidine derivatives significantly reduced paw edema in rat models, suggesting robust anti-inflammatory properties .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name Core Structure Substituents Molecular Weight Key References
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone Triazolo[1,5-a]pyrimidine 5,7-dimethyl; 3-(pyridazin-3-yloxy)piperidinyl ~398.4 (estimated) Inferred from
1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone Triazolo[1,5-a]pyrimidine 5,7-dimethyl; phenyl; ethanone 266.30
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine 5,7-dichloro 188.02
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone Triazolo[4,3-a]pyrimidine 5,7-dimethyl; sulfanyl; 4-methoxyphenyl-piperazinyl ~469.5 (estimated)
3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-propanone Triazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrazine 5,7-dimethyl; trifluoromethyl-pyrazinyl ~438.4 (estimated)

Structural and Functional Differences

Core Heterocycle Variations: The target compound uses a triazolo[1,5-a]pyrimidine core, while analogs like the compound in employ triazolo[4,3-a]pyrimidine or fused systems (e.g., pyrazolo[5,1-c]triazines in ). These positional isomers influence electronic properties and binding affinity .

Substituent Effects: The pyridazin-3-yloxy group in the target compound introduces a hydrogen-bond acceptor site, which is absent in phenyl- or ethanone-substituted analogs . This feature may improve solubility or target interactions in biological systems. Piperidine vs. Piperazine: The piperidinyl group in the target compound differs from the piperazinyl moiety in by lacking a nitrogen atom in the ring, reducing basicity and altering pharmacokinetic properties .

Synthetic Accessibility: The synthesis of triazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions of enaminones or hydrazonoyl halides with heterocyclic amines, as seen in . Chlorinated derivatives (e.g., ) require halogenation steps, which may involve hazardous reagents like POCl₃.

Research Findings on Analogous Compounds

Bioactivity :

  • Triazolo-pyrimidine derivatives with methyl or phenyl substituents (e.g., ) have shown moderate inhibitory activity against kinases and bacterial enzymes. The dichloro analog in demonstrated enhanced reactivity in cross-coupling reactions, suggesting utility in medicinal chemistry.
  • Piperazine-linked compounds (e.g., ) exhibit improved blood-brain barrier penetration compared to piperidine derivatives, making them candidates for CNS-targeted therapies.

Stability and Solubility :

  • Methyl groups at positions 5 and 7 (as in the target compound) enhance steric protection of the triazolo-pyrimidine core, improving metabolic stability compared to unsubstituted analogs .

Toxicological Profiles :

  • Dichloro-substituted triazolo-pyrimidines () may pose higher toxicity risks due to reactive intermediates formed during metabolism, whereas methylated analogs are generally better tolerated in preliminary assays .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone, considering reagent availability and safety?

  • Methodology :

  • Step 1 : Use a multi-component synthesis approach involving 3-amino-1,2,4-triazole, aldehydes, and ethyl 3-oxo hexanoate under catalytic conditions (e.g., dimethylformamide) to construct the triazolopyrimidine core .
  • Step 2 : Introduce the pyridazin-3-yloxy-piperidine moiety via nucleophilic substitution or coupling reactions. Piperidine derivatives may require alternative bases (e.g., 3-picoline or 3,5-lutidine) if regulatory restrictions on piperidine exist .
  • Step 3 : Optimize reaction conditions (e.g., acetonitrile as solvent) to enhance yield and purity, as demonstrated in sulfonamide derivatization of similar triazolopyrimidines .

Q. How should researchers handle waste generated during the synthesis of this compound to minimize environmental impact?

  • Methodology :

  • Waste Segregation : Separate organic solvents (e.g., acetonitrile) from aqueous layers and store in labeled, airtight containers .
  • Neutralization : Treat acidic or basic waste streams with appropriate neutralizing agents (e.g., dilute HCl for basic residues) before disposal .
  • Third-Party Disposal : Collaborate with certified chemical waste management companies to ensure compliance with local regulations, particularly for halogenated or persistent intermediates .

Advanced Research Questions

Q. What strategies can be employed to analyze structure-activity relationships (SAR) for this compound's biological activity?

  • Methodology :

  • Comparative Bioassays : Test analogs with systematic modifications (e.g., replacing pyridazine with pyrimidine or varying methyl group positions) against target enzymes or cell lines. For example, trifluoromethyl substitutions in related pyrazolopyrimidines enhance binding affinity to hydrophobic enzyme pockets .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions between the triazolopyrimidine core and active sites of target proteins, such as HIV-1 reverse transcriptase or fungal CYP51 .
  • Data Validation : Cross-reference in silico predictions with experimental IC50 values from enzyme inhibition assays (e.g., fluorescence-based protocols) .

Q. How can computational methods guide the optimization of this compound's pharmacological profile?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME to evaluate pharmacokinetic properties (e.g., logP, solubility) and prioritize derivatives with favorable bioavailability .
  • Free Energy Perturbation (FEP) : Quantify the impact of structural changes (e.g., adding a pyridazine oxygen) on binding free energy to refine selectivity for target vs. off-target proteins .
  • Fragment-Based Design : Deconstruct the molecule into core fragments (triazolopyrimidine, piperidine) and screen fragment libraries for replacements that enhance metabolic stability .

Q. What experimental designs are suitable for assessing the environmental fate of this compound?

  • Methodology :

  • Longitudinal Ecotoxicity Studies : Apply OECD Test Guideline 307 to evaluate biodegradation in soil over 120 days, monitoring metabolites via LC-MS .
  • Trophic Transfer Analysis : Use a split-plot design (as in vineyard studies) to assess bioaccumulation in model organisms (e.g., Daphnia magna) across multiple generations .
  • Photodegradation Assays : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and quantify degradation products using high-resolution mass spectrometry .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.